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molecular formula C15H12 B165393 2-Methylanthracene CAS No. 613-12-7

2-Methylanthracene

Cat. No. B165393
M. Wt: 192.25 g/mol
InChI Key: GYMFBYTZOGMSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06153726

Procedure details

Synthesis of 2-methyl-9-nitroanthracene ##STR12## Nitration of 2-methylanthracene (Source Aldrich) was carried out using the same procedure as in example 1 to yield the 2-methyl-9-nitroanthracene as a yellow solid. 2-Methylanthracene (2.0 g; 0.010 mole) was suspended in glacial acetic acid (25 ml) and to the stirred solution was added concentrated nitric acid (0.6 ml; 0.014 mole). The solution was stirred in a water bath at 20-25° C. for 4 hours, until the solution became clear. To the clear solution a mixture of conc. HCl and acetic acid (20 ml; 1:1) was added via a dropping funnel over a period of 15 minutes. A yellow solid precipitated out. The solution was stirred for further 30 minutes and filtered under suction. The product was treated by the same method as described in example 1 to give the 2-methyl-9-nitroanthracene as a yellow solid (1.8 g; 73%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[CH:5][C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:3]=1.[N+:16]([O-])([OH:18])=[O:17].Cl>C(O)(=O)C>[CH3:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[C:5]([N+:16]([O-:18])=[O:17])[C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC2=CC3=CC=CC=C3C=C2C=C1
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The solution was stirred in a water bath at 20-25° C. for 4 hours, until the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added via a dropping funnel over a period of 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
A yellow solid precipitated out
STIRRING
Type
STIRRING
Details
The solution was stirred for further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered under suction
ADDITION
Type
ADDITION
Details
The product was treated by the same method

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1=CC2=C(C3=CC=CC=C3C=C2C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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